

Early Research on the Properties of Glucose Oxidase: A Technical Guide

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Compound of Interest

Compound Name: *Glucose oxidase*

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This technical guide provides an in-depth overview of the foundational research on the properties of **glucose oxidase** (GOx). It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the core biochemical and biophysical characteristics of this important enzyme as understood from its discovery and early characterization. The guide summarizes key quantitative data, outlines historical experimental protocols, and visualizes fundamental processes related to the enzyme.

Discovery and Early Sources

Glucose oxidase (EC 1.1.3.4), initially named "glucoseoxidase," was first discovered in 1925 by the Danish botanist Detlev Müller from the pressed aqueous sap of the fungus *Aspergillus niger*.^{[1][2]} He also identified a **glucose oxidase**-rich powder from the sap of *Penicillium glaucum*.^[1] Müller observed that in the presence of glucose, the enzyme consumed oxygen and caused a drop in pH from approximately 5.5-6.6 to 4.0.^[1] By 1928, he concluded that the acidic product was gluconic acid.^[1] This enzyme was later found to be identical to notatin, an antibacterial substance extracted from *Penicillium notatum*, which produces hydrogen peroxide in the presence of glucose.^[3]

Catalytic Activity and Substrate Specificity

Glucose oxidase is an oxidoreductase that catalyzes the oxidation of β -D-glucose to D-glucono- δ -lactone and hydrogen peroxide, using molecular oxygen as an electron acceptor.^[4] The D-glucono- δ -lactone then non-enzymatically hydrolyzes to gluconic acid.^[5]

The reaction proceeds via a Ping-Pong Bi Bi mechanism, where β -D-glucose oxidation and O_2 reduction occur in two distinct steps.[6] This high specificity for β -D-glucose was a key early finding. Müller's initial research in 1925 noted the enzyme's specificity, observing that d-fructose, d-galactose, pentoses, glycerol, and dihydroxyacetone were not oxidized.[1] While highly specific for D-glucose, the enzyme can oxidize other monosaccharides, nitroalkanes, and hydroxyl compounds to a lesser extent.[7]

Physicochemical Properties

Early research focused on characterizing the fundamental physicochemical properties of **glucose oxidase**, primarily from *Aspergillus niger*.

3.1. Molecular Weight and Structure

Glucose oxidase is a dimeric glycoprotein, a homodimer composed of two identical subunits.[3][7][8][9] The molecular weight can vary depending on the degree of glycosylation, typically ranging from 130 to 175 kDa.[10] Each subunit contains a non-covalently bound flavin adenine dinucleotide (FAD) coenzyme, which acts as the initial electron acceptor.[3][7]

3.2. pH and Temperature Optima

The optimal pH and temperature for **glucose oxidase** activity have been a central focus of its characterization. The enzyme generally exhibits maximum activity in a slightly acidic environment.

- **pH Optimum:** The optimal pH for **glucose oxidase** from *Aspergillus niger* is consistently reported to be around 5.5.[11][12] The enzyme is active within a pH range of 4 to 8, but the activity decreases sharply below pH 5.0.[11][13] For **glucose oxidase** from *Phanerochaete chrysosporium*, a broader optimal pH range of 4 to 5 has been reported.[14]
- **Temperature Optimum:** The optimal temperature for **glucose oxidase** activity is generally found to be between 30°C and 40°C.[2][11][12] For instance, GOx from one strain of *Aspergillus niger* showed maximum activity at 40°C,[11][12] while another study reported an optimum of 25°C with high activity between 20-35°C.[13]

Quantitative Data Summary

The following tables summarize the quantitative data on the properties of **glucose oxidase** from various sources.

Table 1: Physicochemical and Kinetic Properties of **Glucose Oxidase**

Property	Value	Source Organism	Reference
Molecular Weight	~160 kDa	Aspergillus niger	[11]
175 kDa (Native)	Aspergillus niger UAF-1	[11]	
180 kDa (Native)	Phanerochaete chrysosporium	[14]	
pH Optimum	5.5	Aspergillus niger UAF-1	
5.0	Pseudomonas sp.		[11][12]
5.0	Actinomyces sp.	[15]	
4.0 - 5.0	Phanerochaete chrysosporium	[14]	
Temperature Optimum	40°C	Aspergillus niger UAF-1	[11][12]
37°C	Aspergillus niger	[2]	
27°C	Pseudomonas sp.	[15]	
30°C	Actinomyces sp.	[15]	
Michaelis Constant (K _m)	2.56 mM (for D-glucose)	Aspergillus niger UAF-1	
25 mmol L ⁻¹ (for D-glucose)	Aspergillus niger NFCCP	[12]	[11]
6.91 mM	Pseudomonas sp.	[15]	
72 mM	Actinomyces sp.	[15]	
19.6 mM	Penicillium notatum	[16]	
2.97 μM	Not Specified	[17]	
Maximum Velocity (V _{max})	43.5 U mg ⁻¹ protein	Aspergillus niger UAF-1	[11]

1.2 U	Pseudomonas sp.	[15]	[11]
0.7 U	Actinomyces sp.	[15]	
7.5 mM/min	Penicillium notatum	[16]	
1.35 mM/s	Not Specified	[17]	
Activation Energy (E_a)	15.46 kJ mol ⁻¹	Aspergillus niger UAF-1	
23.95 kJ mol ⁻¹	Pseudomonas sp.	[15]	
39.5 kJ mol ⁻¹	Actinomyces sp.	[15]	

Table 2: Inhibitors of **Glucose Oxidase**

Inhibitor	Concentration	Effect	Reference
Ag ⁺	1 mM	Obvious inhibition	[10]
Co ²⁺	1 mM	Obvious inhibition	[10]
Hg ²⁺	1 mM	Obvious inhibition	[10]
H ₂ O ₂	200 mM	40% loss of activity (competitive inhibitor)	[10]
Cu ²⁺	Not specified	56.5% inhibition	[13]
Ag ²⁺	Not specified	48% inhibition	[13]

Experimental Protocols

Early research on **glucose oxidase** relied on a variety of methods to isolate, purify, and characterize the enzyme.

5.1. Enzyme Isolation and Purification

A general protocol for the isolation and purification of intracellular **glucose oxidase** from fungal sources like *Aspergillus niger* involved the following steps:

- **Culture and Fermentation:** The fungal strain is cultured in a suitable growth medium containing a carbon source (e.g., glucose), a nitrogen source, and essential minerals. The fermentation is carried out under controlled conditions of pH (around 5.5) and temperature (around 30°C) for a specific period (e.g., 36 hours) with agitation.[\[11\]](#)
- **Mycelium Extraction:** The fungal mycelium is harvested from the fermentation broth by filtration.
- **Cell Lysis:** The harvested mycelial cells are disrupted to release the intracellular enzyme. This can be achieved by physical methods such as grinding with sand or using a homogenizer.
- **Ammonium Sulfate Precipitation:** The crude cell extract is subjected to fractional precipitation with ammonium sulfate to concentrate the **glucose oxidase**.
- **Chromatography:** The partially purified enzyme is further purified using chromatographic techniques. This typically involves:
 - **Anion-Exchange Chromatography:** Using a resin like DEAE-cellulose to separate proteins based on charge.
 - **Gel Filtration (Size-Exclusion Chromatography):** Using a medium like Sephadex G-150 to separate proteins based on their molecular size.[\[12\]](#)

5.2. Enzyme Activity Assays

Several methods were employed to determine the activity of **glucose oxidase**.

- **Manometric Method:** This was one of the earliest methods used by Müller. The consumption of oxygen during the reaction was measured using a mercury manometer connected to a sealed reaction vessel containing the enzyme solution and glucose.[\[1\]](#)
- **Colorimetric Methods:** These methods became widely used and are often based on the detection of hydrogen peroxide produced during the reaction.
 - **Coupled Peroxidase Assay:** The H_2O_2 produced is used by a second enzyme, horseradish peroxidase (HRP), to oxidize a chromogenic substrate.

- Reaction Mixture: A typical reaction mixture contains a buffer (e.g., 50 mM sodium phosphate), D-glucose, HRP, the chromogenic substrate (e.g., o-dianisidine or 4-aminoantipyrine with phenol), and the **glucose oxidase** sample.[15][18]
- Measurement: The formation of the colored product is measured spectrophotometrically at a specific wavelength (e.g., 505 nm for the product of 4-aminoantipyrine and phenol).[3]
The rate of color formation is proportional to the **glucose oxidase** activity.
- Oxygen Electrode Method: The rate of oxygen depletion in the reaction mixture is measured directly using an amperometric oxygen electrode, such as a Clark cell.[5][18]

5.3. Determination of Kinetic Parameters (K_m and V_{max})

The Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_{max}) were determined by measuring the initial reaction rate at various substrate (D-glucose) concentrations while keeping the enzyme concentration constant. The data were then plotted using a Lineweaver-Burk plot (a double reciprocal plot of $1/\text{velocity}$ versus $1/[\text{substrate}]$).[11]
[15]

Visualizations

6.1. Experimental Workflow for **Glucose Oxidase** Characterization

Enzyme Production

Fungal Fermentation
(*A. niger*)

Mycelium Harvesting

Purification

Cell Lysis

Ammonium Sulfate
PrecipitationAnion-Exchange
Chromatography

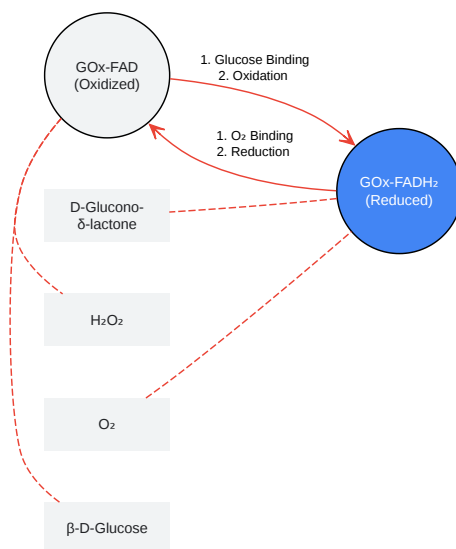
Gel Filtration

Characterization

Activity Assay
(e.g., Colorimetric)Kinetic Analysis
(K_m , V_{max})Physicochemical
Properties (pH, Temp Optima)[Click to download full resolution via product page](#)

Caption: Generalized workflow for the production, purification, and characterization of **glucose oxidase**.

6.2. Catalytic Mechanism of **Glucose Oxidase**



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Caption: The Ping-Pong Bi Bi catalytic mechanism of **glucose oxidase**.

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